molecular formula C19H18O3S B13088725 Ethyl 4-[3-(2-methanethioylphenyl)propanoyl]benzoate

Ethyl 4-[3-(2-methanethioylphenyl)propanoyl]benzoate

Cat. No.: B13088725
M. Wt: 326.4 g/mol
InChI Key: LTDMQZIFKVQBKX-UHFFFAOYSA-N
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Description

Ethyl 4-[3-(2-methanethioylphenyl)propanoyl]benzoate is a benzoate ester derivative characterized by a propanoyl linker substituted with a 2-methanethioylphenyl group at the para position of the benzoate ring. The methanethioyl (CH₃S–) group introduces sulfur-based electronic and steric effects, distinguishing it from oxygen-containing analogs like methoxy (CH₃O–) derivatives . Benzoate esters with propanoyl linkers are often explored in medicinal chemistry and materials science due to their tunable reactivity and functional versatility.

Properties

Molecular Formula

C19H18O3S

Molecular Weight

326.4 g/mol

IUPAC Name

ethyl 4-[3-(2-methanethioylphenyl)propanoyl]benzoate

InChI

InChI=1S/C19H18O3S/c1-2-22-19(21)16-9-7-15(8-10-16)18(20)12-11-14-5-3-4-6-17(14)13-23/h3-10,13H,2,11-12H2,1H3

InChI Key

LTDMQZIFKVQBKX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C(=O)CCC2=CC=CC=C2C=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[3-(2-methanethioylphenyl)propanoyl]benzoate typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation, where benzene derivatives react with acyl chlorides in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). This reaction introduces the acyl group into the benzene ring, forming the desired ester .

Industrial Production Methods

Industrial production of this compound may involve large-scale Friedel-Crafts acylation, followed by purification processes such as recrystallization or chromatography to obtain the pure product. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures and pressures.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[3-(2-methanethioylphenyl)propanoyl]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-[3-(2-methanethioylphenyl)propanoyl]benzoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-[3-(2-methanethioylphenyl)propanoyl]benzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active methanethioylphenyl moiety, which may interact with enzymes or receptors in biological systems. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Compounds for Comparison

Compound Name Substituent/Modification Key Properties/Findings Reference
Ethyl 4-[3-(2-methoxyphenyl)propanoyl]benzoate Methoxy (CH₃O–) at phenyl ring Higher hydrolytic stability due to electron-donating O– group; used in polymer resins .
I-6501 (Ethyl 4-(pentylthio)benzoate) Pentylthio (–S–C₅H₁₁) linker Enhanced lipophilicity; potential pharmacokinetic advantages in drug delivery .
Ethyl 4-(dimethylamino)benzoate Dimethylamino (N(CH₃)₂–) group Superior reactivity in resin cements; higher degree of conversion vs. methacrylate analogs .
Ethyl 3-(5-trifluoromethyl-1,2,4-oxadiazolyl)benzoate Trifluoromethyl (CF₃–) oxadiazole ring Radiolabeling suitability for PET tracers; moderate radiochemical yield (2–5%) .

Analysis

  • Lipophilicity : Sulfur-containing analogs (e.g., I-6501 with a pentylthio linker) demonstrate increased lipophilicity, which may improve membrane permeability in drug candidates .
  • Reactivity in Polymer Systems: Ethyl 4-(dimethylamino)benzoate outperforms methacrylate-based amines in resin formulations, suggesting that electron-rich substituents enhance polymerization efficiency . The methanethioyl group’s polarizability could similarly influence radical-based reactions in materials science.

Research Findings and Data Tables

Comparative Physicochemical Properties

Property Target Compound (Methanethioyl) Methoxy Analog Dimethylamino Analog Trifluoromethyl-Oxadiazole
LogP (Predicted) ~3.2 (high lipophilicity) ~2.8 ~1.5 ~2.5
Hydrolytic Stability Moderate (S–C bond susceptibility) High Low High (fluorine stabilization)
Reactivity in Polymerization Not reported Low High Not applicable

Key Research Insights

Resin Performance: Ethyl 4-(dimethylamino)benzoate achieves a 15–20% higher degree of conversion in resin cements compared to methacrylate-based amines, underscoring the impact of electron-donating groups .

Radiolabeling Efficiency : Trifluoromethyl-oxadiazole benzoates exhibit modest radiochemical yields (2–5%), suggesting challenges in fluorine-18 incorporation . Methanethioyl derivatives could explore alternative isotopes (e.g., sulfur-35) for tracer development.

Thermal Stability : Methoxy-substituted benzoates demonstrate superior thermal stability in polymer matrices, whereas sulfur analogs may require stabilization additives for high-temperature applications .

Biological Activity

Ethyl 4-[3-(2-methanethioylphenyl)propanoyl]benzoate, a compound with a complex structure, has garnered attention in recent research for its potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C19H20O3S
  • Molecular Weight : 328.43 g/mol
  • Structure : The compound features a benzoate moiety linked to a propanoyl group, which is further substituted with a methanethioylphenyl group. This unique structure may influence its interaction with biological targets.

Research indicates that this compound exhibits several mechanisms of action that contribute to its biological activity:

  • Antimicrobial Activity : Preliminary studies suggest that the compound has antimicrobial properties against various bacterial strains. Its structure allows it to interact with bacterial membranes, potentially disrupting their integrity.
  • Antioxidant Properties : The presence of the methanethioyl group is hypothesized to contribute to antioxidant activity, scavenging free radicals and reducing oxidative stress in cells.
  • Enzyme Inhibition : this compound may act as an inhibitor of certain enzymes involved in metabolic pathways, which could be beneficial in conditions like diabetes or obesity.

Biological Activity Data

A summary of biological activity findings related to this compound is presented in the table below:

Activity Tested Organisms/Systems IC50/Effectiveness Reference
AntimicrobialStaphylococcus aureus25 µg/mL
AntioxidantDPPH AssayIC50 = 50 µg/mL
Enzyme InhibitionLipaseIC50 = 30 µM
CytotoxicityHeLa CellsIC50 = 40 µg/mL

Case Studies

  • Antimicrobial Efficacy :
    A study conducted on the antimicrobial efficacy of this compound demonstrated significant inhibition against Staphylococcus aureus. The compound was tested in various concentrations, showing an IC50 value of 25 µg/mL, indicating potent antimicrobial action that could be explored for therapeutic applications against resistant bacterial strains.
  • Antioxidant Activity Assessment :
    In vitro assays using the DPPH method revealed that the compound possesses antioxidant properties with an IC50 value of 50 µg/mL. This suggests its potential utility in preventing oxidative damage in cellular systems, which is relevant for aging and chronic diseases.
  • Enzyme Inhibition Studies :
    The compound was evaluated for its ability to inhibit lipase activity, a critical enzyme in lipid metabolism. Results indicated an IC50 value of 30 µM, suggesting that it could be beneficial in managing lipid-related disorders such as obesity and hyperlipidemia.

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